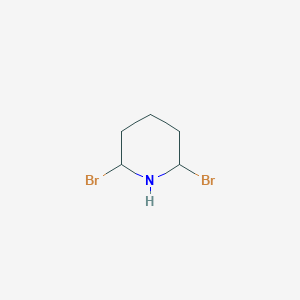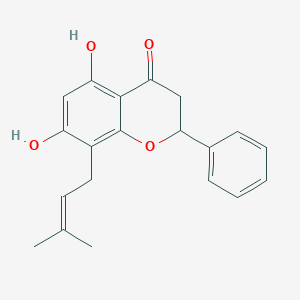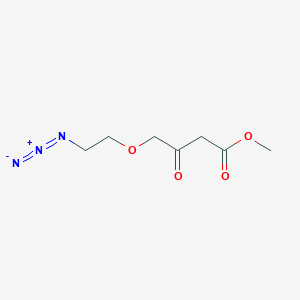![molecular formula C12H11F3N2O2 B15288969 N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15288969.png)
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a cyano group, a trifluoromethyl group, and a hydroxy group attached to a phenyl ring, making it a versatile compound in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide typically involves the reaction of 4-amino-2-trifluoromethylbenzonitrile with appropriate reagents under controlled conditions. One common method includes the use of N,N-dimethylformamide, N,N-dimethylacetamide, and tetrabutylammonium bromide as catalysts . The reaction is carried out in dichloromethane, which acts as a solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the cyano group may produce primary amines.
Aplicaciones Científicas De Investigación
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. It can inhibit specific pathways by binding to active sites or altering the conformation of target proteins. For instance, it has been shown to block necrosome formation by inhibiting the phosphorylation of RIPK3 in necroptotic cells .
Comparación Con Compuestos Similares
Similar Compounds
N-[4-cyano-3-(trifluoromethyl)phenyl]methacrylamide: Similar in structure but differs in the presence of a methacrylamide group instead of a hydroxy group.
N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide: Contains an additional sulfonyl group and a fluorophenyl group.
Uniqueness
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H11F3N2O2 |
|---|---|
Peso molecular |
272.22 g/mol |
Nombre IUPAC |
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C12H11F3N2O2/c1-11(2,19)10(18)17-8-4-3-7(6-16)9(5-8)12(13,14)15/h3-5,19H,1-2H3,(H,17,18) |
Clave InChI |
AGWZNPHZMOMBTF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


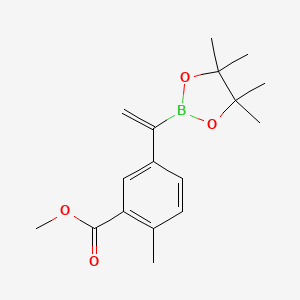
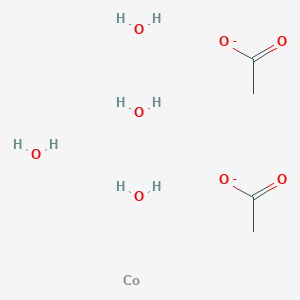
![[4-[(2S)-3-benzyloxy-2-(benzyloxycarbonylamino)-3-oxo-propyl]phenyl]boronic acid](/img/structure/B15288898.png)
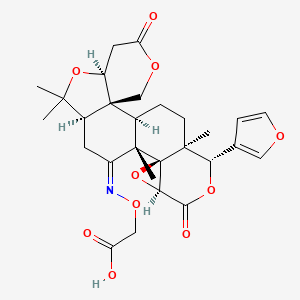


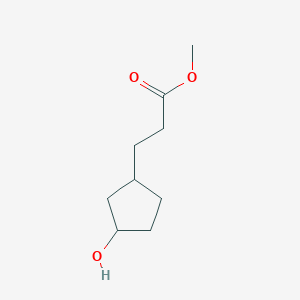
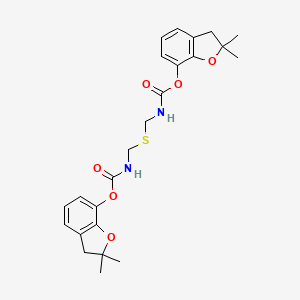
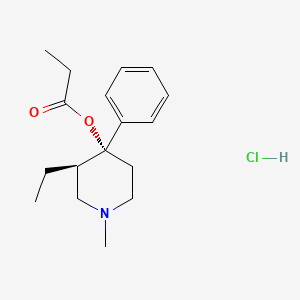
![Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane](/img/structure/B15288934.png)
